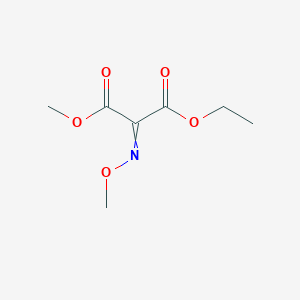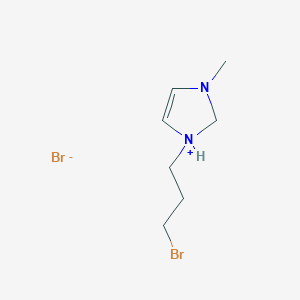![molecular formula C20H23N3 B14472010 4-[(E)-({4-[Methyl(pentyl)amino]phenyl}methylidene)amino]benzonitrile CAS No. 66044-92-6](/img/structure/B14472010.png)
4-[(E)-({4-[Methyl(pentyl)amino]phenyl}methylidene)amino]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-({4-[Methyl(pentyl)amino]phenyl}methylidene)amino]benzonitrile is a complex organic compound with a unique structure that includes both nitrile and amino functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-({4-[Methyl(pentyl)amino]phenyl}methylidene)amino]benzonitrile typically involves the reaction of 4-aminobenzonitrile with an appropriate aldehyde or ketone under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(E)-({4-[Methyl(pentyl)amino]phenyl}methylidene)amino]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under various conditions depending on the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary widely, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction could produce amines or other reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
4-[(E)-({4-[Methyl(pentyl)amino]phenyl}methylidene)amino]benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be used in studies related to enzyme interactions, protein binding, and other biochemical processes.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-[(E)-({4-[Methyl(pentyl)amino]phenyl}methylidene)amino]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminobenzonitrile: A simpler compound with similar functional groups but lacking the additional complexity of the methyl(pentyl)amino and methylidene groups.
4-Cyanoaniline: Another related compound with a nitrile and amino group, used in similar applications but with different properties.
Uniqueness
4-[(E)-({4-[Methyl(pentyl)amino]phenyl}methylidene)amino]benzonitrile is unique due to its specific structure, which provides distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
66044-92-6 |
|---|---|
Molekularformel |
C20H23N3 |
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
4-[[4-[methyl(pentyl)amino]phenyl]methylideneamino]benzonitrile |
InChI |
InChI=1S/C20H23N3/c1-3-4-5-14-23(2)20-12-8-18(9-13-20)16-22-19-10-6-17(15-21)7-11-19/h6-13,16H,3-5,14H2,1-2H3 |
InChI-Schlüssel |
ICPZIZMLCXABNP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCN(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Disodium 8-(phenylamino)-5-[[4-(phenylazo)-6-sulphonato-1-naphthyl]azo]naphthalene-1-sulphonate](/img/structure/B14471973.png)

![4,4'-[Propane-1,3-diylbis(oxy)]di(pent-3-en-2-one)](/img/structure/B14471992.png)
![2-Propenenitrile, 2-[(1,1-dimethylethyl)thio]-](/img/structure/B14472000.png)

![4-(Benzimidazo[1,2-c]quinazolin-6-yl)aniline](/img/structure/B14472011.png)

